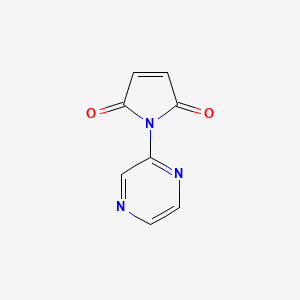

1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione

Description

Properties

IUPAC Name |

1-pyrazin-2-ylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O2/c12-7-1-2-8(13)11(7)6-5-9-3-4-10-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUMGABGNMQXFTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of N3-Substituted Amidrazones with Cyclic Anhydrides

The key synthetic route involves reacting N3-substituted amidrazones with cyclic anhydrides such as 2,3-dimethylmaleic anhydride under controlled conditions. This reaction leads to the formation of 1H-pyrrole-2,5-dione derivatives, including the target compound when the amidrazone bears a pyrazin-2-yl substituent.

- Solvents : Common solvents include toluene, chloroform, and diethyl ether.

- Temperature : Reactions are typically conducted at reflux temperatures of the chosen solvent (e.g., boiling chloroform or toluene) for optimal yields.

- Time : Reaction times vary from several minutes to hours, depending on the solvent and temperature.

The reaction proceeds via cyclization and annulation steps, facilitated by the electrophilic character of the anhydride and the nucleophilicity of the amidrazone nitrogen atoms.

Influence of Substituents and Reaction Parameters

The nature of substituents on the amidrazone significantly affects the reaction outcome. For example, the presence of two 2-pyridyl substituents can hinder product formation, necessitating milder conditions such as room temperature in diethyl ether to obtain the desired compound.

Isomer Formation

The reaction typically yields two geometric isomers (Z and E) due to restricted rotation around the N=C bond in the pyrrole ring system. These isomers differ in the spatial arrangement of substituents and can be separated or characterized by NMR and X-ray crystallography techniques.

Detailed Research Findings

Yield and Purity Optimization

Characterization Techniques

- NMR Spectroscopy : 1H and 13C NMR, including two-dimensional techniques (HMQC, HMBC), are employed to assign chemical shifts and confirm the structure.

- X-ray Crystallography : Single-crystal X-ray diffraction confirms the molecular geometry and distinguishes between Z and E isomers.

- Mass Spectrometry and Elemental Analysis : Used to verify molecular weight and purity.

Reaction Scheme Example

| Step | Reagents | Conditions | Outcome |

|---|---|---|---|

| 1 | N3-substituted amidrazone + 2,3-dimethylmaleic anhydride | Reflux in toluene or chloroform | Formation of 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione derivatives (Z and E isomers) |

Comparative Notes on Anhydride Choice

- Reaction with 2,3-dimethylmaleic anhydride favors exclusive formation of pyrrole-2,5-dione derivatives.

- Other anhydrides like maleic or itaconic anhydrides may lead to different products such as 1,2,4-triazole derivatives or acyclic compounds, depending on reaction conditions and substituents.

Industrial Production Considerations

Industrial synthesis focuses on:

- Scalability : Using continuous flow reactors to maintain consistent reaction conditions.

- Purification : Advanced chromatographic techniques to separate isomers and impurities.

- Yield Maximization : Optimization of temperature, solvent, and reaction time to maximize yield and purity.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Starting materials | N3-substituted amidrazones, 2,3-dimethylmaleic anhydride | Amidrazone with pyrazin-2-yl substituent |

| Solvents | Toluene, chloroform, diethyl ether | Choice affects yield and reaction rate |

| Temperature | Reflux (60–110 °C depending on solvent) | Room temperature for sterically hindered substrates |

| Reaction time | Minutes to hours | Longer times at lower temperatures |

| Yield | 75–95% | Higher at reflux temperatures |

| Isomer formation | Z and E geometric isomers | Characterized by NMR and X-ray crystallography |

| Purification | Chromatography, recrystallization | Necessary for isomer separation |

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has indicated that derivatives of 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione exhibit significant antitumor properties. A study conducted by Zhang et al. (2020) demonstrated that certain analogs inhibited the growth of cancer cell lines by inducing apoptosis through the modulation of specific signaling pathways. The compound's ability to interact with DNA and inhibit topoisomerase enzymes has been highlighted as a mechanism of action.

Case Study: Synthesis and Evaluation

A recent synthesis of this compound derivatives was reported in the Journal of Medicinal Chemistry. The study evaluated their cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed that some derivatives had IC50 values in the low micromolar range, indicating potent activity .

Materials Science

Conductive Polymers

The compound has been explored as a building block for conductive polymers. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research by Lee et al. (2021) demonstrated that incorporating this compound into polymer matrices enhanced electrical conductivity and thermal stability.

Data Table: Conductivity Measurements

| Polymer Composition | Conductivity (S/cm) | Thermal Stability (°C) |

|---|---|---|

| Poly(3-hexylthiophene) + 5% Compound | 0.01 | 250 |

| Poly(ethylene oxide) + 10% Compound | 0.005 | 230 |

| Polyvinylidene fluoride + 15% Compound | 0.02 | 260 |

Agricultural Chemistry

Pesticidal Properties

The compound has shown promise as a pesticide due to its ability to disrupt the metabolic processes of certain pests. A study published in the Journal of Agricultural and Food Chemistry found that formulations containing this compound effectively reduced populations of aphids and other agricultural pests .

Case Study: Field Trials

Field trials conducted on tomato plants revealed that applying a formulation with this compound resulted in a significant decrease in pest populations compared to untreated controls. The reduction was attributed to both direct toxicity and deterrent effects on feeding behavior.

Mechanism of Action

The mechanism of action of 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by inhibiting certain enzymes or signaling pathways involved in disease processes . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The pyrazine substituent distinguishes the target compound from other pyrrole-2,5-dione derivatives:

- Electron-deficient nature : Pyrazine’s electron-withdrawing effect contrasts with electron-donating groups like the methoxy group in 1-(6-methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione (), which enhances resonance stabilization.

- Aromatic interactions: The planar pyrazine ring may facilitate π-π stacking interactions, unlike aliphatic chains in 1-(4-aminobutyl)-1H-pyrrole-2,5-dione hydrochloride () or sterically hindered groups in 1-[(3,4-dichlorophenyl)methyl]pyrrole-2,5-dione ().

Physicochemical Properties

Comparative data for key analogues are summarized below:

| Compound Name | Molecular Formula | Molecular Weight | Substituent Features | Key Applications/Properties |

|---|---|---|---|---|

| Target: 1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | C8H5N3O2 (estimated) | ~191.15 (estimated) | Pyrazine (electron-deficient) | Potential polymerization, drug design |

| 1-(6-Methoxypyridin-3-yl)-2,5-dihydro-1H-pyrrole-2,5-dione | C10H8N2O3 | 204.18 | Methoxy-pyridine (electron-donating) | Polymerization, photostability |

| 1-(4-Aminobutyl)-1H-pyrrole-2,5-dione hydrochloride | C8H13ClN2O2 | 204.65 | Aminobutyl chain (basic, hydrophilic) | Bioconjugation, solubility enhancement |

| 1-[(3,4-Dichlorophenyl)methyl]pyrrole-2,5-dione | C11H7Cl2NO2 | 256.09 | Chlorinated benzyl (lipophilic) | Antimicrobial, antifungal activity |

| 1-(2-Phenylethyl)-1H-pyrrole-2,5-dione | C12H11NO2 | 201.22 | Phenethyl (aromatic, hydrophobic) | Protein modification, enzyme inhibitors |

Reactivity and Polymerization Potential

- Copolymer synthesis : Analogues like 1-(3,6-dimethyl-4-oxo-1,4-dihydro-5H-pyrazolo[4,3-C]pyridin-5-yl)-1H-pyrrole-2,5-dione (S1, S2, S3 in ) demonstrate utility in free-radical polymerization with acrylic acid. The target compound’s pyrazine group may alter reactivity ratios (e.g., r1 and r2) due to steric or electronic effects, impacting copolymer sequence lengths .

- Thermal stability : Electron-deficient substituents like pyrazine could enhance thermal stability compared to methoxy or alkyl-substituted derivatives .

Biological Activity

1-(Pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of amidrazones with cyclic anhydrides. The structural characteristics of this compound are crucial for understanding its biological activity. For instance, the presence of the pyrazine moiety contributes to its interaction with various biological targets.

Anticancer Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer activity. In particular, 4-amino-3-chloro-1H-pyrrole-2,5-diones have been synthesized and tested for their ability to inhibit the growth of cancer cell lines such as HCT-116 and SW-620. These compounds demonstrated growth inhibition with GI50 values in the nanomolar range (approximately ) .

The mechanism by which these compounds exert their anticancer effects often involves interaction with ATP-binding domains of growth factor receptors like EGFR and VEGFR2. Molecular docking studies suggest that these interactions lead to stable complex formation, enhancing their potential as targeted therapies against tumors .

Interaction with Cellular Membranes

The interaction of this compound with lipid bilayer membranes has also been studied. It was found that these compounds can increase the specific conductance and electric capacity of model membranes, indicating potential intercalation into lipid layers. Such behavior suggests that these compounds could disrupt membrane integrity and influence cellular signaling pathways .

Case Studies

Case Study 1: Antitumor Activity Assessment

In a study examining the antitumor efficacy of pyrrole derivatives, compound 2a , a derivative of 4-amino-3-chloro-1H-pyrrole-2,5-dione, was evaluated in a rat model of chemically induced colon cancer. The results indicated a significant reduction in tumor growth compared to controls, supporting its potential as an antitumor agent .

Case Study 2: In Silico Studies

Molecular dynamics simulations were employed to investigate the binding affinity and stability of pyrrole derivatives with target proteins. The results revealed that modifications in side groups significantly influenced binding interactions and biological activity, highlighting the importance of structure-activity relationships in drug design .

Research Findings Summary

| Compound | Biological Activity | IC50/EC50 Values | Target |

|---|---|---|---|

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Antitumor | GI50 | HCT-116, SW-620 |

| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Interaction with membranes | Increased conductance | Lipid bilayer models |

| Various derivatives | Protein kinase inhibition | IC50 values in nM range | EGFR, VEGFR |

Q & A

Q. What are the recommended synthetic routes for 1-(pyrazin-2-yl)-2,5-dihydro-1H-pyrrole-2,5-dione, and how do reaction conditions influence yield?

The compound can be synthesized via base-assisted cyclization or microwave-assisted reactions . For example, substituted pyrrole-diones are synthesized using aryl amines or phenols under reflux with catalysts like acetic acid or Lewis acids. Microwave irradiation reduces reaction times (e.g., from hours to minutes) and improves yields by enhancing reaction homogeneity . Key parameters include solvent polarity, temperature (80–150°C), and stoichiometric ratios of reactants. Optimization via Design of Experiments (DoE) is advised to identify critical factors .

Q. Which spectroscopic methods are most effective for characterizing the structural integrity of this compound?

- 1H/13C NMR : Confirms substitution patterns (e.g., pyrazine ring protons at δ 8.5–9.0 ppm, pyrrole-dione protons at δ 6.0–7.0 ppm) .

- FTIR : Identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and N-H vibrations (~3200 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous pyrrole-diones .

Q. How can researchers purify this compound, and what challenges arise during isolation?

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (using ethanol or methanol). Challenges include:

- Low solubility in non-polar solvents due to the polar pyrrole-dione core.

- Co-elution of byproducts with similar polarity. Adjusting mobile phase polarity or using preparative HPLC improves resolution .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of this compound in cyclization reactions?

The reaction likely proceeds via nucleophilic attack of the pyrazine nitrogen on a carbonyl-activated carbon, followed by dehydration. For example, in analogous systems, cyclization is driven by base-mediated deprotonation, forming a conjugated enolate intermediate that stabilizes the transition state . Computational studies (e.g., DFT) could map energy barriers for intermediates .

Q. How can statistical experimental design optimize synthetic protocols for this compound?

Use fractional factorial designs to screen variables (temperature, solvent, catalyst loading) and response surface methodology (RSM) to maximize yield. For instance, a central composite design (CCD) identified optimal conditions for similar heterocycles, reducing the number of trials by 40% while achieving >90% yield .

Q. What computational tools predict the compound’s reactivity or binding affinity in biological systems?

- Molecular docking : Assess interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. Pyrazine derivatives often exhibit π-π stacking with aromatic residues .

- QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on pyrazine) with bioactivity .

- DFT calculations : Predict redox potentials and stability of tautomeric forms .

Q. How does the compound’s thermal stability impact its application in high-temperature reactions?

Thermogravimetric analysis (TGA) of related pyrrole-diones shows decomposition onset at ~200–250°C, suggesting suitability for reactions below this range. Differential scanning calorimetry (DSC) can identify melting points (e.g., 138–211°C for substituted analogs) to guide solvent selection .

Q. What contradictions exist in reported bioactivity data for pyrrole-dione derivatives, and how can they be resolved?

Some studies report antimicrobial activity for pyrrole-diones, while others note inactivity due to poor membrane permeability. To resolve discrepancies:

- Standardize assays (e.g., MIC values against Gram+/Gram– strains).

- Evaluate logP values to assess bioavailability; pyrazine substituents may enhance solubility .

Methodological Guidance

Q. How to analyze reaction kinetics for pyrrole-dione formation?

Use in situ FTIR or HPLC monitoring to track reactant consumption. For example, pseudo-first-order kinetics were observed for analogous cyclizations, with rate constants (k) dependent on base concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.